2-Formyl-5-methylthiophene-3-carboxylic acid
Description
2-Formyl-5-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Properties
Molecular Formula |
C7H6O3S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
2-formyl-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H6O3S/c1-4-2-5(7(9)10)6(3-8)11-4/h2-3H,1H3,(H,9,10) |
InChI Key |
VXFBPEBEMXQMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-methylthiophene-3-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the formylation of 5-methylthiophene-2-carboxylic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-Carboxy-5-methylthiophene-3-carboxylic acid.
Reduction: 2-Hydroxymethyl-5-methylthiophene-3-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Formyl-5-methylthiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
2-Formylthiophene-3-carboxylic acid: Similar structure but without the methyl group, which can influence its reactivity and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
